Cas no 1608-11-3 (Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-)

Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis- structure
1608-11-3 structure
Product name:Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-
CAS No:1608-11-3
MF:C28H22
MW:358.474287509918
CID:195157
PubChem ID:5377766

Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1',1'',1'''-(1Z,3Z)-1,3-butadiene-1,2,3,4-tetrayltetrakis-
    • (1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadiene
    • (1Z,3Z)-1,2,3,4-tetraphenylbuta-1,3-diene
    • (1Z,3Z)-1,2,3,4-tetraphenyl-buta-1,3-diene
    • 1, 1,2,3,4-tetraphenyl-, (Z,Z)-
    • 1,2,3,4-tetraphenyl-1,3-butadiene
    • 1,3-Butadiene, 1,2,3,4-tetraphenyl-
    • AC1NTBQ1
    • Benzene, 1,1',1'',1'''-(1,3-butadiene-1,2,3,4-tetrayl)tetrakis-
    • Benzene,1',1'',1'''-(1,3-butadiene-1,2,3,4-tetrayl)tetrakis-, (Z,Z)-
    • NSC120371
    • trans-trans-1,2,3,4-Tertraphenyl-butadie
    • trans-trans-1,2,3,4-Tetraphenyl-butadien
    • DAABVBOFAIYKNX-GPAWKIAZSA-N
    • [(1E,3E)-1,3,4-triphenylbuta-1,3-dien-2-yl]benzene
    • 806-71-3
    • cis,cis-1,2,3,4-tetraphenylbuta-1,3-diene
    • 1608-10-2
    • (1-Benzylidene-2,3-diphenyl-2-propenyl)benzene
    • (1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadiene
    • 1,2,3,4-tetraphenylbutadiene
    • Buta-1,3-diene-1,2,3,4-tetrayltetrabenzene
    • 1608-11-3
    • AKOS024433368
    • NSC-120371
    • Inchi: InChI=1S/C28H22/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-22H/b27-21+,28-22+
    • InChI Key: DAABVBOFAIYKNX-GPAWKIAZSA-N
    • SMILES: C(/C1C=CC=CC=1)=C(/C1C=CC=CC=1)\C(\C1C=CC=CC=1)=C\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 358.172150702g/mol
  • Monoisotopic Mass: 358.172150702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 8.6

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD